

# High-Resolution Mass Spectrometry (HRMS) Analysis of Varenicline: Application Notes and Protocols

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## Compound of Interest

Compound Name: Varenicline-15N,13C,d2

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## Introduction

Varenicline is a prescription medication renowned for its efficacy as a smoking cessation aid. It functions as a partial agonist of the  $\alpha 4 \beta 2$  nicotinic acetylcholine receptors. The precise and accurate quantification of varenicline in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the analysis of varenicline and its related substances. This document provides detailed application notes and protocols for the HRMS analysis of varenicline.

## I. Quantitative Analysis of Varenicline and its Impurities

The primary application of HRMS in the context of varenicline analysis is the detection and quantification of the active pharmaceutical ingredient (API) and its potential impurities, such as N-nitroso-varenicline, a nitrosamine drug substance-related impurity (NDSRI).<sup>[1][2][3]</sup>

**Table 1: Quantitative HRMS Data for Varenicline and N-Nitroso-Varenicline**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Matrix	Reference
Varenicline	212.1176	169.0	6.0 ng/mL	20.0 ng/mL	Human Plasma	[4]
N-Nitroso-Varenicline	241.10838	Not Specified	0.2 ppm	1.0 ppm	Drug Substance/Product	[1]

## II. Experimental Protocols

### A. Sample Preparation

#### 1. Drug Substance:

- Accurately weigh approximately  $43 \pm 4$  mg of the varenicline tartrate drug substance.[1]
- Quantitatively transfer the substance into a 50 mL volumetric flask.[1]
- Add methanol to the flask to reach the 50 mL mark.[1]
- Mix the solution using a stir bar and plate until the substance is fully dissolved.[1]
- Filter the resulting solution through a 0.22  $\mu$ m PVDF syringe filter.[1]
- Transfer the filtered sample into an HPLC vial for subsequent LC-HRMS analysis.[1]

#### 2. Drug Product (Tablets):

- Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of varenicline in methanol.[2][3]
- Transfer the powdered tablets into a 15 mL glass centrifuge tube.[2][3]

- Add the appropriate volume of methanol and vortex for approximately one minute.[2][3]
- Place the sample on a mechanical wrist-action shaker for 40 minutes.[2][3]
- Following extraction, centrifuge the sample at 4500 rpm for 15 minutes.[2][3]
- Filter the supernatant using a 0.22  $\mu$ m PVDF syringe filter into an HPLC vial for analysis.[2][3]

### 3. Human Plasma:

- A liquid-liquid extraction (LLE) procedure is commonly employed for plasma samples.
- To 1 mL of plasma, add a suitable internal standard (e.g., varenicline-d4).
- Add an organic extraction solvent such as methyl tertiary butyl ether.
- Vortex the mixture to ensure thorough mixing and then centrifuge to separate the layers.
- The organic layer containing varenicline is then transferred to a clean tube and evaporated to dryness.
- The residue is reconstituted in a suitable solvent for injection into the LC-HRMS system.

## B. Liquid Chromatography

- Column: A reversed-phase column, such as a C18 or a HALO® Biphenyl column, is typically used for the separation.[5]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2]
- Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.
- Gradient Elution: A gradient elution is employed to effectively separate varenicline from its impurities and matrix components.

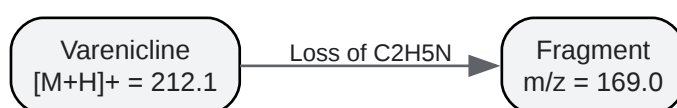
## C. High-Resolution Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions of varenicline and its related compounds.
- Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used.
- Data Acquisition: Data can be acquired in full scan mode to detect all ions or in a targeted MS/MS mode (also known as product ion scan) for fragmentation analysis and structural confirmation. For quantification, monitoring the accurate  $m/z$  of the protonated ion is performed.[1][3]

## III. Varenicline Fragmentation and Metabolism

### A. Proposed Fragmentation Pathway of Varenicline

While a detailed fragmentation study of varenicline itself is not readily available in the provided search results, the fragmentation of a hydroxy-varenicline impurity provides insights into the potential fragmentation pattern of the parent compound. The protonated molecule of varenicline has an  $m/z$  of 212.1176.[6] A common fragmentation observed in tandem mass spectrometry for molecules with similar structures involves the loss of neutral fragments from the piperazine ring and the bridged structure.

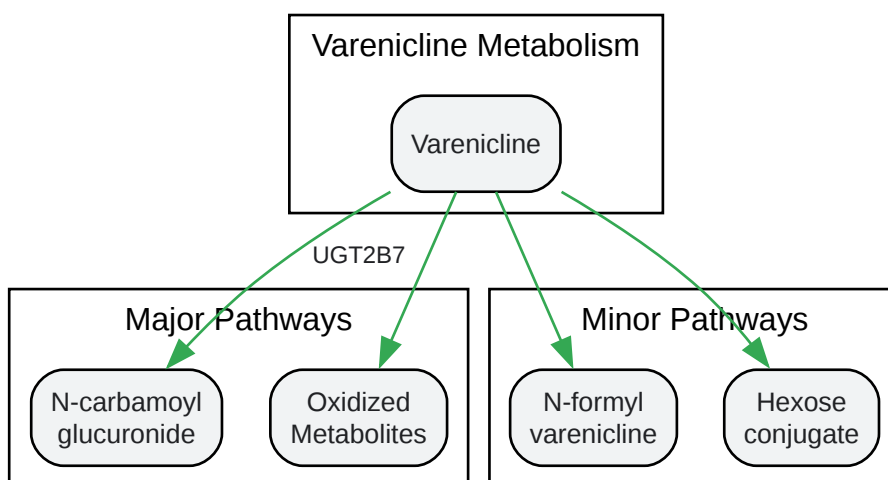


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Caption: Proposed primary fragmentation of varenicline.

### B. Metabolic Pathway of Varenicline

Varenicline undergoes limited metabolism in the human body, with a significant portion of the drug excreted unchanged.[7][8] The primary metabolic pathways identified are N-carbamoyl glucuronidation and oxidation.[7] Minor metabolic routes include N-formylation and the formation of a hexose conjugate.[7]

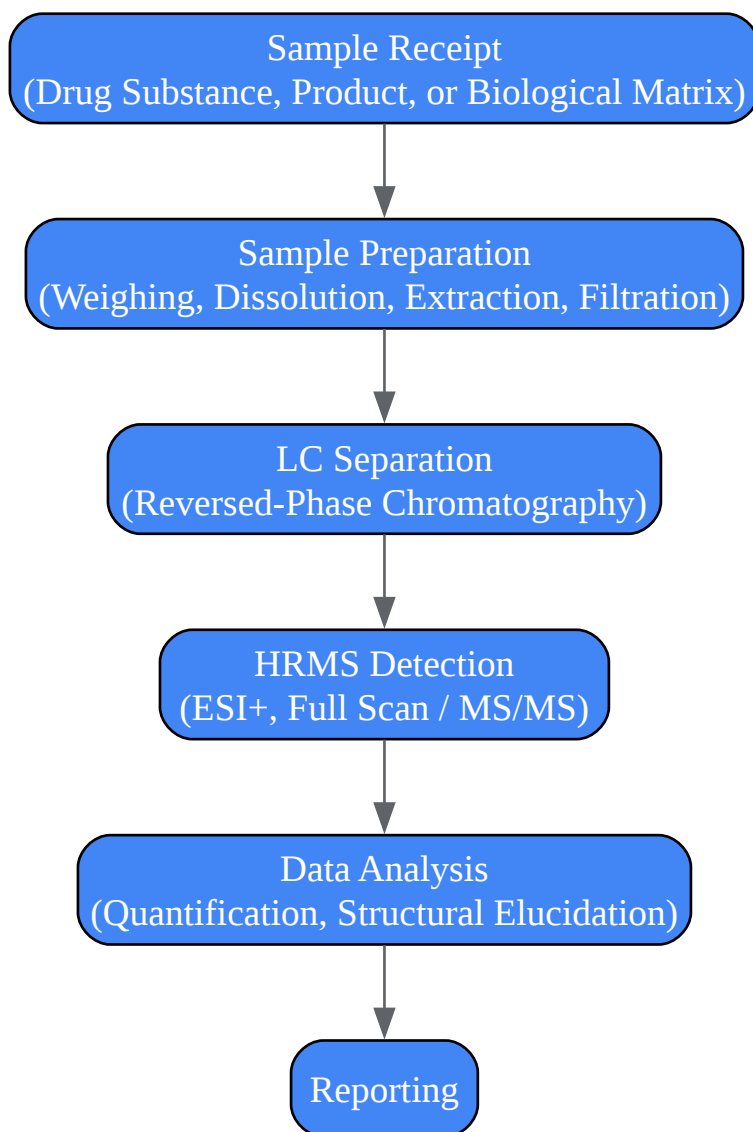


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Caption: Metabolic pathways of varenicline.

## IV. Experimental Workflow

The overall workflow for the HRMS analysis of varenicline involves a series of sequential steps from sample receipt to data analysis.



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Caption: General workflow for varenicline HRMS analysis.

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